6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine is used in the synthesis of various novel compounds. It has been employed in the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives through reactions with different reagents, leading to a variety of functionalized pyrimidines and pyridines with potential biological activities (Soliman, Khodairy, & Ahmed, 2003).
Bioactive Compound Development
This chemical is crucial in developing bioactive compounds. One study demonstrates the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, an important class of bioactive compounds, using palladium-catalyzed cross-coupling reactions. This method allows for the creation of various non-symmetrical pyrimidines functionalized at specific positions, potentially beneficial in medicinal chemistry (Martínez et al., 2012).
Development of Luminescent Compounds
This compound is also instrumental in creating luminescent compounds. A study details the synthesis of luminescent cyclometalated iridium(III) diimine complexes using this compound as a precursor. These complexes exhibit intense and long-lived luminescence, making them suitable for biological labeling (Lo et al., 2003).
Fluorescence Applications
The compound has applications in fluorescence research. For instance, a study on novel polyimides containing pyridine and triphenylamine groups synthesized using a derivative of this compound showed unique fluorescence characteristics, useful in developing fluorescent sensors or switches (Wang, Liou, Liaw, & Huang, 2008).
Material Science and Chemistry
In material science and chemistry, this compound is a key precursor in synthesizing various complex molecules with potential applications in electronics, photonics, and biomedical fields. Studies have shown its use in developing polymers, dyes, and other materials with unique electrochemical, photophysical, and structural properties, contributing significantly to material innovation (Hissler et al., 2000; Myung, Ahn, & Yoon, 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can lead to cell cycle arrest, affecting the proliferation of cells .
Result of Action
Similar compounds have been found to inhibit cell proliferation, potentially leading to cell death .
Properties
IUPAC Name |
6-chloro-2-morpholin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPWCRRKZOKFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608747 | |
Record name | 6-Chloro-2-(morpholin-4-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3549-05-1 | |
Record name | 6-Chloro-2-(morpholin-4-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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